molecular formula C22H22N4O9S2 B13736222 Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate CAS No. 102751-39-3

Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate

Cat. No.: B13736222
CAS No.: 102751-39-3
M. Wt: 550.6 g/mol
InChI Key: YLDASBGFJKIZPR-UHFFFAOYSA-N
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Description

Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate is a complex organic compound that belongs to the class of acrylic esters This compound is characterized by the presence of an acrylic acid moiety, a dimethylaminomethyl group, and two thienyl groups, along with an ethyl ester and picrate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate typically involves multiple steps. One common method is the transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin or titanium compounds . The reaction is carried out in the presence of inhibitors like phenothiazine to prevent polymerization. The product is then purified by vacuum distillation and stabilized with 4-methoxyphenol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The presence of the dimethylaminomethyl group enhances its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate is unique due to the presence of two thienyl groups and the picrate moiety, which confer distinct chemical and physical properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity.

Properties

CAS No.

102751-39-3

Molecular Formula

C22H22N4O9S2

Molecular Weight

550.6 g/mol

IUPAC Name

(2-ethoxycarbonyl-3,3-dithiophen-2-ylprop-2-enyl)-dimethylazanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C16H19NO2S2.C6H3N3O7/c1-4-19-16(18)12(11-17(2)3)15(13-7-5-9-20-13)14-8-6-10-21-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-10H,4,11H2,1-3H3;1-2,10H

InChI Key

YLDASBGFJKIZPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CS1)C2=CC=CS2)C[NH+](C)C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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